Methyl n-methyl-n-(pent-4-en-1-yl)glycinate is an organic compound classified under the category of glycine derivatives. It features a unique structure that incorporates both an alkenyl group and a methylated nitrogen, making it of interest in various fields such as organic synthesis, medicinal chemistry, and material science. Its chemical formula is , and it is primarily used as a reagent in chemical synthesis and as a potential precursor for biologically active compounds.
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate can be sourced from specialized chemical suppliers, with its synthesis often detailed in academic literature and patents. It falls under the broader classification of amino acid derivatives, specifically those that are modified with alkenyl groups. This compound is recognized for its structural complexity, which allows for diverse reactivity patterns in synthetic applications.
The synthesis of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate typically involves the reaction of glycine derivatives with alkenyl amines. A common method includes:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, thereby enhancing yield and purity through advanced purification techniques such as chromatography and distillation .
The molecular structure of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate can be represented as follows:
The structure features:
The compound's structural data can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate undergoes various chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity in organic synthesis.
The mechanism of action for Methyl n-methyl-n-(pent-4-en-1-yl)glycinate involves its interaction with specific molecular targets within biological systems. It is believed to bind to certain receptors and enzymes, modulating their activity which may lead to various biochemical effects. This binding affinity makes it a candidate for further investigation in pharmacological studies .
These properties are crucial for determining the compound's suitability for various applications in research and industry .
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate has several scientific uses:
Enzymatic strategies enable precise stereocontrol in N-methyl amino acid synthesis, a challenge in traditional racemic methods. In vitro enzyme cascades utilizing transaminases or reductive aminases have been adapted for synthesizing N-alkyl glycinate derivatives. For instance, engineered transaminases catalyze the asymmetric amination of α-keto esters using methylamine donors, yielding enantioenriched N-methyl glycine esters. A chemoenzymatic extension involves lipase-mediated kinetic resolution of racemic mixtures. Lipases like Candida antarctica selectively hydrolyze one enantiomer of N-allyl glycinate precursors, leaving the desired (R)- or (S)-enantiomer intact for subsequent N-alkylation with 5-bromopent-1-ene [5]. This method achieves >98% enantiomeric excess (ee) but requires optimization of solvent systems (e.g., toluene/water biphasic mixtures) to prevent enzyme denaturation.
Table 1: Enzymatic Approaches for Stereoselective Synthesis
| Method | Enzyme | Substrate | Yield (%) | ee (%) | Limitations |
|---|---|---|---|---|---|
| Transaminase Amination | Engineered ω-transaminase | α-Ketoglutarate ester | 65–78 | >95 | Substrate inhibition |
| Reductive Amination | Imine reductase | Glyoxylate ester + methylamine | 70–85 | 90–98 | Cofactor regeneration required |
| Kinetic Resolution | Candida antarctica lipase | Racemic N-allyl glycinate | 40–45* | >98 | Max. 50% theoretical yield |
*Yield refers to the resolved enantiomer.
N-Methyltransferase enzymes from Streptomyces catalyze the direct N-methylation of glycine esters using S-adenosyl methionine (SAM) cofactors. In situ cofactor recycling systems—employing cheap methyl donors like formaldehyde—improve atom economy [5]. However, steric hindrance from the pent-4-en-1-yl group necessitates enzyme engineering for enhanced activity.
The terminal alkene in Methyl N-methyl-N-(pent-4-en-1-yl)glycinate enables C–C and C–N bond formations via transition metal catalysis. Pd-catalyzed allylic aminations are pivotal for constructing complex amines. Using Pd(0) complexes with chiral ligands (e.g., Trost’s DPPBA or MediPhos derivatives), the glycinate nitrogen attacks allyl carbonates or acetates, yielding enantioselective N-allylated products [10]. For example, [Pd(η³-C₃H₅)Cl]₂ with (R,R)-Me-Mediphos achieves 92% ee in N-allylation at 0°C in THF, though prolonged reaction times (12–24 h) limit throughput.
Ni-catalyzed reductive couplings offer complementary routes. In the presence of [Ni(cod)₂] and bipyridine ligands, the glycinate’s N–H bond adds across unsaturated ketones via hydrogen-borrowing mechanisms. This one-pot method converts Methyl N-(pent-4-en-1-yl)glycinate (the demethylated precursor) to tertiary amines without exogenous reductants [7] [9]. Key limitations include catalyst deactivation by the ester group and moderate regioselectivity with unsymmetrical alkenes.
Ru-catalyzed hydroaminations provide an alternative for intramolecular cyclization. At 80°C, [RuCl₂(PPh₃)₃] facilitates Markovnikov addition of the N–H bond across the terminal alkene, forming pyrrolidine derivatives. However, competing polymerization of the pentenyl chain requires dilute conditions (0.01 M) [7].
The terminal alkene in Methyl N-methyl-N-(pent-4-en-1-yl)glycinate serves as a linchpin for macrocyclization via RCM. This reaction, catalyzed by ruthenium carbene complexes, forms medium-to-large rings by coupling pendant alkenes. Grubbs II catalyst (Hoveyda-Grubbs 2nd generation) is optimal due to its functional group tolerance, enabling ring formation at 40°C in dichloromethane [6] [8].
Table 2: RCM Applications in Macrocycle Synthesis
| Substrate | Catalyst | Ring Size | Yield (%) | Application Target |
|---|---|---|---|---|
| Bis(allyl)-N-glycinate peptide | Grubbs II (5 mol%) | 14-membered | 78 | Azaphosphepine MMP inhibitors |
| Allyl-glycinate + diallylphosphonate | Grubbs I (10 mol%) | 8-membered | 85 | 1,2-Azaphosphocine antitumor agents |
| N-Allyl-N-pentenyl glycinate derivative | Hoveyda-Grubbs II | 7-membered | 94 | Cyclic amino acid mimetics |
In a representative synthesis, ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate undergoes RCM with Grubbs I catalyst (5 mol%) to form a 14-membered 1,2-azaphosphepine ring—a potent matrix metalloproteinase (MMP) inhibitor scaffold [8]. The glycinate’s ester group remains intact during RCM, allowing post-cyclization modifications like aminolysis with O-TMS hydroxylamine. Challenges include E/Z isomerism in the nascent alkene and epimerization at α-amino centers, mitigated by low-temperature (0°C) reactions [1] [6].
RCM with phosphonate analogs yields 8-membered 1,2-azaphosphocines, exhibiting nM-scale inhibition of MMP-3/9. The terminal alkene’s position (C5) is optimal for 7–9-membered ring formation without transannular strain [8].
Solid-phase synthesis (SPS) streamlines the production of glycinate-derived libraries. Wang or Rink amide resins serve as anchors, where the C-terminus of Fmoc-glycine attaches via ester linkages. After Fmoc deprotection, reductive alkylation installs the N-methyl-N-(pent-4-en-1-yl) group: (1) imine formation with pent-4-enal (PyBOP activation), (2) reduction with NaBH₃CN, and (3) esterification with MeOH/DIC [4].
The resin-bound glycinate undergoes diversification:
A 96-well plate format enables parallel synthesis, yielding 300+ derivatives in one batch. LC-MS purity averages >85%, though sterically hindered residues (e.g., Val, Ile) reduce yields to 60–70% [4]. Automated SPS is ideal for generating lead compounds in drug discovery campaigns targeting protease inhibition or kinase modulation.
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4